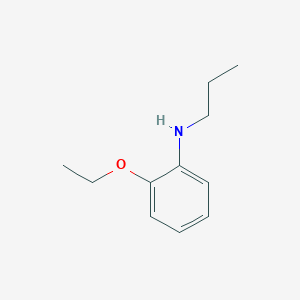![molecular formula C19H17NO5S B2491237 (E)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-phenylethenesulfonamide CAS No. 1798418-09-3](/img/structure/B2491237.png)
(E)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-phenylethenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves complex organic reactions designed to introduce specific functional groups that impart desired chemical properties. For example, studies on the synthesis of related compounds, such as sulfonamides with phenylthiazol and pyrazolyl groups, demonstrate the use of various organic synthesis techniques, including condensation reactions, to create compounds with high affinity for certain biochemical targets (Röver et al., 1997) (Vishwakarma & Maurya, 2023).
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring, often with additional complex substituents that influence their physical and chemical properties. X-ray crystallography studies have been utilized to determine the crystal structures of such compounds, revealing intricate details about their molecular geometry and intermolecular interactions (Mohamed-Ezzat et al., 2023).
Chemical Reactions and Properties
The chemical reactivity of benzenesulfonamide derivatives includes their participation in various organic reactions, such as cyclooxygenase inhibition, which is a property explored for therapeutic applications. Studies have demonstrated the synthesis of derivatives that act as selective inhibitors for specific enzymes, indicating the potential for designing compounds with targeted biological activities (Hashimoto et al., 2002).
Physical Properties Analysis
The physical properties of benzenesulfonamides, including solubility, melting point, and crystalline structure, are critical for their application in different domains. Research into these aspects provides insight into the behavior of these compounds under various conditions, influencing their practical use and handling (Al-Hourani et al., 2016).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards other chemical entities, define the versatility of benzenesulfonamides in chemical synthesis and potential biological applications. Studies focusing on the synthesis and bioactivity of these compounds shed light on their inhibitory actions on enzymes and cytotoxic activities against cancer cells, highlighting their significance in medicinal chemistry (Gul et al., 2016).
Aplicaciones Científicas De Investigación
Photodynamic Therapy Applications
A notable application of related compounds involves photodynamic therapy (PDT) for cancer treatment. The study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base. These compounds exhibit favorable photophysical and photochemical properties, making them useful as photosensitizers in PDT. Particularly, their good fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield are essential for Type II mechanisms in PDT, indicating potential for cancer treatment applications (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
Compounds structurally related to the chemical have shown significant antimicrobial properties. Sarvaiya, Gulati, and Patel (2019) synthesized and evaluated the antimicrobial activity of arylazopyrazole pyrimidone clubbed heterocyclic compounds containing a benzenesulfonamide moiety. The compounds demonstrated notable activity against various bacteria and fungi, indicating their potential in antimicrobial applications (Sarvaiya, Gulati, & Patel, 2019).
Umesha and Basavaraju (2014) reported the synthesis of benzo[d][1,3]dioxole gathered pyrazole derivatives and their subsequent evaluation for in vitro antimicrobial activity. Some of these derivatives exhibited excellent antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Umesha & Basavaraju, 2014).
Detection of Carcinogenic Lead
Rahman, Hussain, Arshad, and Asiri (2020) focused on the detection of carcinogenic heavy metal ions like lead (Pb2+). They synthesized noble ligands, including (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide, for the significant detection of Pb2+ using a reliable electrochemical approach. The sensitivity and selectivity of the sensor developed in this study indicate potential applications in environmental monitoring and public health protection (Rahman, Hussain, Arshad, & Asiri, 2020).
Propiedades
IUPAC Name |
(E)-N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5S/c21-26(22,13-10-16-6-2-1-3-7-16)20-11-4-5-12-23-17-8-9-18-19(14-17)25-15-24-18/h1-3,6-10,13-14,20H,11-12,15H2/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPLSYPRHALMQK-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC#CCNS(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)OCC#CCNS(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-phenylethenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine](/img/structure/B2491154.png)

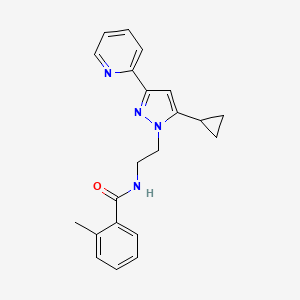

![N-{[3-(trifluoromethyl)benzoyl]oxy}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2491158.png)
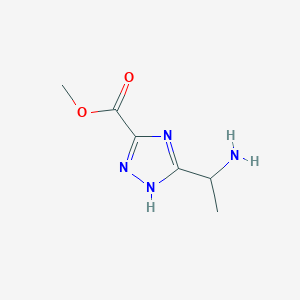

![methyl 2-[N-(cyanomethyl)-1-(2,5-difluoro-4-nitrophenyl)formamido]acetate](/img/structure/B2491162.png)
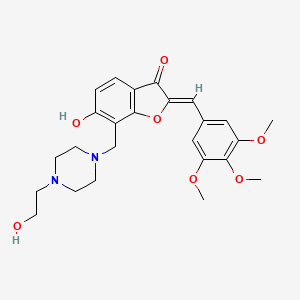
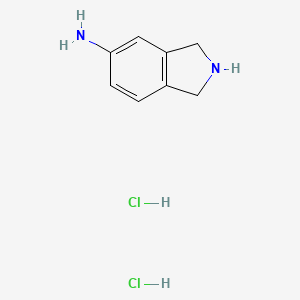

![Benzo[d][1,3]dioxol-5-yl(4-((4,6-difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2491171.png)

